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Compound of Interest

Compound Name: NS6180

Cat. No.: B1680102

NS6180 is a novel and potent inhibitor of the intermediate-conductance calcium-activated
potassium channel, KCa3.1.[1][2][3] This channel is a well-recognized therapeutic target for
managing immune diseases due to its crucial role in regulating T-cell activation and
inflammatory responses.[4][5] This guide provides a comprehensive comparison of the in vitro
and in vivo potency of NS6180, supported by experimental data, to assist researchers and drug
development professionals in evaluating its therapeutic potential.

In Vitro Potency: High-Affinity Channel Inhibition

NS6180 demonstrates exceptional potency in inhibiting KCa3.1 channels in various in vitro
systems. Studies on cloned human KCa3.1 channels have established a half-maximal
inhibitory concentration (IC50) in the low nanomolar range.[1][4] This high-affinity binding is
consistent across species, with similar potency observed for endogenous KCa3.1 channels in
human, mouse, and rat cells.[1][3][4]

Functionally, this potent channel inhibition translates to effective suppression of immune cell
activity. NS6180 has been shown to inhibit the proliferation of rodent splenocytes at
submicromolar concentrations and significantly reduce the production of key pro-inflammatory
cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-y).[1][3][4]

Comparative In Vitro Potency

For context, the potency of NS6180 is comparable to TRAM-34, another well-characterized and
selective KCa3.1 inhibitor. Both compounds target the same amino acid residues (T250 and
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V275) within the channel's pore, effectively blocking ion conduction.[1][5][6]

Compound Target Assay System IC50 (nM)
Cloned human Whole-cell patch
NS6180 9.4[1]
KCa3.1 clamp
Endogenous rat Ervth . 1471
rythrocyte assa
KCa3.1 Y Y Y
Endogenous human
Erythrocyte assay 15[2]
KCa3.1
Endogenous mouse
Erythrocyte assay 15[2]
KCa3.1
Cloned human Whole-cell patch
TRAM-34 8.4[1]

KCa3.1

clamp

In Vivo Efficacy: Potent Anti-Inflammatory Effects

Despite exhibiting poor plasma exposure and low bioavailability, NS6180 demonstrates
significant in vivo efficacy in a preclinical model of inflammatory bowel disease (IBD).[1][4] In a
rat model of colitis induced by 2,4-dinitrobenzene sulfonic acid (DNBS), administration of
NS6180 led to a marked reduction in colon inflammation and an improvement in body weight
gain.[1][3][4]

Notably, the therapeutic effect of NS6180 was comparable to that of sulfasalazine, a standard-
of-care drug for IBD, but at a substantially lower dose.[1][4] This suggests a potent local effect
of the compound within the inflamed tissue, which is consistent with the observed upregulation
of KCa3.1 channels on infiltrating immune cells during colitis.[1]

Comparative In Vivo Efficacy in DNBS-Induced Colitis
Model
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Treatment Group Dose & Regimen Key Outcomes

Dampened colon inflammation,
NS6180 3 and 10 mg-kg~ (b.i.d.) improved body weight gain.[1]
[4]

Dampened colon inflammation,
Sulfasalazine 300 mg-kg~* (g.d.) improved body weight gain.[1]
[4]

Significant colon inflammation

Vehicle Control - )
and weight loss.[1]

Mechanism of Action: Inhibition of T-Cell Activation

The therapeutic effects of NS6180 are rooted in its ability to modulate T-cell function. The
diagram below illustrates the proposed signaling pathway.

T-Cell

NFAT Activation

Cytokine Production
(IL-2, IFN-y)

Inflammation

T-Cell Receptor >
Activation | " N o ]

Membrane
| Hyperpolarization

KCa3.1 Channel

NS6180 Inhibits

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3572569/
https://pubmed.ncbi.nlm.nih.gov/22891655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3572569/
https://pubmed.ncbi.nlm.nih.gov/22891655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3572569/
https://www.benchchem.com/product/b1680102?utm_src=pdf-body
https://www.benchchem.com/product/b1680102?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Caption: Mechanism of NS6180 in suppressing T-cell mediated inflammation.

Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Electrophysiology

The potency of NS6180 on cloned human KCa3.1 channels was determined using the whole-
cell patch-clamp technique.[1]

o Cell Preparation: HEK293 cells were transiently transfected with the wild-type human
KCa3.1 channel. Cells were seeded on coverslips for experimentation.[1]

e Recording: Coverslips were placed in a chamber and superfused with an extracellular saline
solution (in mM: 144 NaCl, 4 KCI, 2 CaCl2, 1 MgCI2, 10 HEPES; pH 7.4).[1]

o Whole-Cell Configuration: The whole-cell configuration was established using a pipette
solution containing (in mM): 154 KClI, 8.1 CaCl2, 1.2 MgCI2, 10 EGTA, 10 HEPES; pH 7.2,
with 400 nM free Ca2?* to fully activate KCa3.1 currents.[1]

o Data Acquisition: A voltage ramp protocol (-120 to +30 mV over 150 ms) was applied every 5
seconds to elicit currents.[1]

e Compound Application: NS6180, dissolved in DMSO and diluted, was applied at various
concentrations to determine the concentration-response relationship.[1]

e Analysis: IC50 values were calculated by fitting the concentration-response data to the Hill
equation.[1]

In Vivo: DNBS-Induced Colitis in Rats

The anti-inflammatory efficacy of NS6180 was assessed in a chemically-induced model of IBD.

[1]

 Induction of Colitis: Colitis was induced in rats by a single intra-rectal instillation of 2,4-
dinitrobenzene sulfonic acid (DNBS).[1]

o Treatment Groups: Animals were divided into groups receiving: vehicle control, NS6180 (3 or
10 mg-kg™1), or sulfasalazine (300 mg-kg—1).[1]
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e Dosing Regimen: NS6180 was administered twice daily (b.i.d.) via oral gavage for 7
consecutive days, starting 24 hours after DNBS instillation. Sulfasalazine was administered
once daily (g.d.).[1]

o Outcome Measures: Throughout the study, body weight was monitored. At the end of the 7-
day treatment period, animals were euthanized, and the colons were excised. The primary
endpoints were the relative colon weight and macroscopic signs of inflammation.[1]

 Statistical Analysis: Differences between treatment groups were analyzed using a one-way
ANOVA followed by Dunnett's post hoc test.[1]

Conclusion

NS6180 is a highly potent KCa3.1 channel inhibitor, demonstrating low nanomolar IC50 values
in vitro, comparable to the well-known inhibitor TRAM-34.[1] This high in vitro potency
translates into significant in vivo efficacy in a rat model of IBD, where it effectively reduces
inflammation at doses substantially lower than the standard drug sulfasalazine.[1][4] The
compound's robust in vivo activity, despite poor systemic exposure, suggests a powerful local
effect, making NS6180 and its novel chemical scaffold a promising avenue for the development
of new therapies for inflammatory and autoimmune diseases.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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